3,4-Dihydrophenanthrene-3,4-diol
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Metabolism and Chemistry
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are byproducts of incomplete combustion. mdpi.com Phenanthrene (B1679779), a three-ring PAH, is often used as a model compound in research due to its structural simplicity and its presence in numerous environmental matrices. nih.gov The metabolism of PAHs is a critical area of study as it is the process by which these often inert compounds are transformed into more reactive and sometimes carcinogenic derivatives. mdpi.comnih.gov
In biological systems, the initial step in the metabolic activation of phenanthrene involves the oxidation of the aromatic rings by enzymes, primarily cytochrome P450 monooxygenases. nih.govresearchgate.net This enzymatic action leads to the formation of arene oxides, which are then hydrated by epoxide hydrolase to form dihydrodiols. nih.govresearchgate.net 3,4-Dihydrophenanthrene-3,4-diol is a major metabolite formed through this pathway. nih.govresearchgate.net
The stereochemistry of the resulting dihydrodiol is of particular importance. In bacterial systems, the enzymatic dihydroxylation of phenanthrene typically yields cis-dihydrodiols, such as cis-3,4-dihydroxy-3,4-dihydrophenanthrene. nih.govresearchgate.net In contrast, fungal and mammalian systems predominantly produce trans-dihydrodiols. nih.govnih.gov For example, the fungus Cunninghamella elegans is known to metabolize phenanthrene to trans-3,4-dihydrodiol. nih.gov The absolute stereochemistry of these metabolites, such as the (-)-(3R,4R) and (+)-(3S,4R) configurations, has been determined through detailed chemical analysis and spectral methods.
The formation of this compound is a key step that precedes further metabolic transformations. This dihydrodiol can undergo dehydrogenation to form the corresponding catechol, phenanthrene-3,4-diol, a reaction catalyzed by dihydrodiol dehydrogenases. nih.govwikipedia.org This catechol can then be subject to ring cleavage by dioxygenases, leading to the breakdown of the polycyclic structure and eventual mineralization. researchgate.netcapes.gov.br
Significance in Chemical Synthesis and Natural Product Chemistry
The study of PAH metabolites like this compound has driven the development of synthetic routes to obtain these compounds in optically pure forms. The chemical synthesis of specific enantiomers of cis- and trans-3,4-dihydrophenanthrene-3,4-diol is crucial for toxicological studies and for use as analytical standards to identify and quantify metabolites from biological samples.
The synthesis often involves multi-step procedures starting from precursors that allow for stereochemical control. These synthetic efforts have not only provided access to important metabolites but have also contributed to the broader field of stereoselective synthesis.
While not a natural product in the traditional sense, the microbial and fungal metabolites of phenanthrene, including this compound, are of interest in the field of natural product chemistry. The enzymatic pathways responsible for their formation showcase the diverse catalytic capabilities of microorganisms, which can be harnessed for bioremediation and biocatalysis. The study of these metabolic pathways provides insights into novel enzymatic reactions and the potential for engineering microorganisms for specific chemical transformations.
Overview of Core Research Directions
Current and future research on this compound is focused on several key areas:
Elucidation of Metabolic Pathways: Detailed investigation into the enzymatic and genetic basis of phenanthrene degradation in various microorganisms continues to be a primary research focus. nih.govnih.gov This includes identifying and characterizing the specific dioxygenases, dehydrogenases, and ring-cleavage enzymes involved in the metabolic cascade that begins with the formation of this compound. nih.govresearchgate.net
Stereochemical Studies: The stereoselectivity of enzymatic reactions is a fundamental aspect of PAH metabolism. nih.gov Research continues to explore the factors that determine the stereochemical outcome of the dihydroxylation of phenanthrene in different organisms. Understanding these factors is critical for predicting the biological activity of the resulting metabolites.
Bioremediation Applications: Given the ability of some microorganisms to degrade PAHs, there is significant interest in using these organisms for the bioremediation of contaminated environments. nih.gov Research in this area aims to optimize the conditions for microbial degradation of phenanthrene and other PAHs, with the formation of this compound being a key indicator of successful initial attack.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydrophenanthrene-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8,12,14-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTICWSJABVKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942070 | |
| Record name | 3,4-Dihydrophenanthrene-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20057-09-4 | |
| Record name | 3,4-Dihydro-3,4-phenanthrenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20057-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Phenanthrenediol, 3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020057094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydrophenanthrene-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Synthetic Methodologies
Total Synthesis Approaches for Dihydrophenanthrene-3,4-diol Scaffolds
The creation of the core dihydrophenanthrene structure is the foundational step upon which all other functionalization and stereochemical control is built.
The assembly of the tricyclic phenanthrene (B1679779) system can be achieved through both classical and modern synthetic methods. Classical approaches, such as the Haworth synthesis and the Bardhan-Sengupta synthesis, have long been staples in PAH chemistry. quimicaorganica.org The Haworth synthesis typically begins with the Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride (B1165640), followed by a series of reduction, cyclization, and aromatization steps. quimicaorganica.org The Bardhan-Sengupta synthesis provides an alternative that often yields more specific isomers by constructing an intermediate ring that is subsequently aromatized using selenium and heat. quimicaorganica.org
More contemporary methods frequently employ transition-metal catalysis to achieve efficient C-C bond formation. Palladium-catalyzed reactions, in particular, have become powerful tools. espublisher.com One notable strategy involves a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction to eliminate formaldehyde, yielding the 9,10-dihydrophenanthrene (B48381) core. espublisher.comespublisher.com An alternative mechanism proposed for similar transformations is a 6π electrocyclic ring-closure reaction. espublisher.com These modern methods offer a versatile approach for synthesizing a variety of substituted phenanthrene derivatives from readily available starting materials. espublisher.comespublisher.com
Table 1: Comparison of Major Ring Construction Strategies
| Method | Key Starting Materials | Core Reaction Type | Advantages | Disadvantages |
| Haworth Synthesis | Naphthalene, Succinic Anhydride | Friedel-Crafts Acylation, Cyclization | Well-established, uses common reagents. quimicaorganica.org | Can produce isomeric mixtures, requires harsh conditions. quimicaorganica.org |
| Bardhan-Sengupta Synthesis | Cyclohexanone derivative, Aromatic compound | Cyclization with P₂O₅, Dehydrogenation | High regioselectivity, avoids Friedel-Crafts limitations. quimicaorganica.org | Use of metallic selenium for aromatization. quimicaorganica.org |
| Palladium-Catalyzed Heck Reaction | Vinyl or Aromatic Bromoaldehydes | Intramolecular Heck Reaction | High efficiency, good functional group tolerance, milder conditions. espublisher.comespublisher.com | Requires transition metal catalyst and specific ligands. espublisher.com |
Once the phenanthrene or dihydrophenanthrene scaffold is constructed, the next critical step is the introduction of the diol functionality at the C-3 and C-4 positions. A common and direct method involves the oxidation of phenanthrene to phenanthrene-3,4-quinone, followed by reduction. The reduction of the resulting diketone using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can yield the corresponding 3,4-diol. evitachem.com
The stereochemical outcome of this reduction (i.e., formation of the cis or trans diol) depends heavily on the choice of reducing agent and the reaction conditions. Furthermore, direct enzymatic oxidation of phenanthrene by certain microorganisms or engineered enzymes can produce specific stereoisomers of the diol, such as the (3S,4R)-cis-diol or the (3S,4S)-trans-diol. ebi.ac.uknih.gov Other methods involve the protection of specific hydroxyl groups on a pre-functionalized ring system to allow for selective reactions at the desired positions. nih.gov
Table 2: Methods for Hydroxyl Group Installation
| Method | Precursor | Key Reagents/Process | Product |
| Chemical Reduction | Phenanthrene-3,4-quinone | NaBH₄ or LiAlH₄ | cis and/or trans-3,4-Dihydrophenanthrene-3,4-diol mixture. evitachem.com |
| Enzymatic Dihydroxylation | Phenanthrene | Dioxygenase enzymes | Enantiopure cis-diols, e.g., (3S,4R)-diol. ebi.ac.uknih.gov |
| Osmium Tetroxide Dihydroxylation | Phenanthrene | OsO₄, NMO | cis-3,4-Dihydrophenanthrene-3,4-diol |
Stereoselective and Enantioselective Synthesis of 3,4-Dihydrophenanthrene-3,4-diol and its Derivatives
Controlling the absolute and relative stereochemistry of the two hydroxyl groups is paramount for many applications. This is achieved through various asymmetric synthesis strategies.
Asymmetric synthesis relies on introducing a source of chirality to influence the formation of one enantiomer or diastereomer over another. Two dominant strategies are the use of chiral auxiliaries and chiral ligands.
A chiral auxiliary is a chiral compound that is temporarily attached to an achiral substrate. youtube.com This creates a chiral intermediate that reacts diastereoselectively with a reagent, guided by the steric and electronic properties of the auxiliary. youtube.comyoutube.com After the desired transformation, the auxiliary is cleaved from the product and can often be recycled. youtube.com For instance, an achiral phenanthrene precursor could be attached to a chiral auxiliary, undergo a directed dihydroxylation, and then have the auxiliary removed to yield an enantiomerically enriched diol.
Alternatively, chiral ligand design is central to asymmetric catalysis. utexas.edu In this approach, a transition metal catalyst is complexed with a custom-designed chiral ligand. This chiral catalyst then mediates the reaction, creating a chiral environment that forces the reaction to proceed enantioselectively. The development of C₂-symmetric bidentate phosphine (B1218219) ligands like DIOP and DiPAMP was a landmark in this field, enabling highly enantioselective hydrogenations and other transformations. utexas.edu Such a catalytic system could be employed in the reduction of phenanthrene-3,4-quinone or in a cascade reaction to form the chiral diol directly.
Table 3: Strategies for Stereocontrol
| Strategy | Description | Mechanism of Control | Key Feature |
| Chiral Auxiliary | A chiral molecule is temporarily bonded to the substrate to direct a stereoselective reaction. youtube.comyoutube.com | The auxiliary creates a diastereomeric intermediate, leading to facial selectivity in subsequent reactions. youtube.com | Stoichiometric use of the chiral source; auxiliary must be attached and later removed. youtube.com |
| Chiral Ligand | A chiral ligand is coordinated to a metal center, forming a chiral catalyst. utexas.edu | The chiral catalyst creates an asymmetric environment, favoring one reaction pathway over another. utexas.edu | Catalytic use of the chiral source; high turnover and efficiency. utexas.edu |
Point-to-axial chirality transfer is a sophisticated strategy in asymmetric synthesis where the stereochemistry of a point chiral center is used to control the formation of an axially chiral moiety, such as in atropisomeric biaryls. The defined stereocenters at the C-3 and C-4 positions of this compound make it a potential precursor for such transformations. In a hypothetical sequence, the diol could be used as a chiral template. By forming a cyclic derivative (e.g., an acetal (B89532) or ketal) with another aromatic unit, the steric constraints imposed by the diol's stereochemistry could direct the conformation around the newly formed biaryl bond, leading to the synthesis of an atropisomeric product after subsequent modification and removal of the diol template. This represents an advanced application of the chiral information encoded in the diol scaffold.
Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur in a single pot without isolating intermediates. These processes are highly efficient and can rapidly build molecular complexity. researchgate.net The development of stereoselective cascade reactions is a frontier in organic synthesis. nih.gov
For the synthesis of complex dihydrophenanthrene derivatives, a cascade approach could be envisioned where an enantioselective Michael addition initiates a sequence of cyclizations to build the polycyclic system. nih.gov For example, combining chiral secondary amine and chiral N-heterocyclic carbene (NHC) catalysis can achieve cooperative cascade reactions to form complex cyclopentanones with high stereoselectivity. nih.gov Similarly, scandium-catalyzed cascade cyclizations involving C-H activation have been used to create polycyclic amines with excellent diastereo- and enantioselectivity. nih.gov Applying these principles could lead to one-pot syntheses of highly functionalized and enantiopure dihydrophenanthrene structures. umich.edu
Functional Group Interconversions and Derivatization Strategies
The reactivity of the two hydroxyl groups on the partially saturated ring of this compound is central to its chemical derivatization. These transformations allow for the systematic alteration of the compound's polarity, steric bulk, and potential for further reactions.
One of the primary functional group interconversions is the oxidation of the diol. In biological systems, the enzyme cis-3,4-dihydrophenanthrene-3,4-diol dehydrogenase catalyzes the oxidation of the cis-diol to phenanthrene-3,4-diol. In a laboratory setting, this transformation can be mimicked using various oxidizing agents. For instance, the use of a mild oxidizing agent can selectively convert the secondary alcohols to the corresponding dione, phenanthrene-3,4-dione. This transformation is significant as it introduces new carbonyl functionalities, which can serve as sites for subsequent nucleophilic attack or condensation reactions.
Esterification represents a common derivatization strategy for hydroxyl-containing compounds. The reaction of this compound with acylating agents, such as acetic anhydride in the presence of a base like pyridine, would yield the corresponding diacetate ester. This conversion is often employed to protect the hydroxyl groups during multi-step syntheses or to increase the lipophilicity of the molecule, which can be advantageous for analytical purposes such as gas chromatography.
Another important derivatization is etherification . The Williamson ether synthesis, a classic and versatile method, can be applied to this compound. By treating the diol with a strong base, such as sodium hydride, to form the corresponding dialkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide), the dimethoxy derivative, 3,4-dimethoxyphenanthrene, can be synthesized. This modification replaces the polar hydroxyl groups with less polar ether functionalities, significantly altering the molecule's solubility and electronic properties.
The acid-catalyzed dehydration of this compound is another potential transformation. Treatment with a strong acid could lead to the elimination of one or both water molecules, resulting in the formation of a phenanthrol or phenanthrene, respectively. The specific product would depend on the reaction conditions and the stability of the carbocation intermediates. A related transformation is the pinacol (B44631) rearrangement, which can occur under acidic conditions and involves the migration of a carbon-carbon bond to a carbocationic center, leading to a rearranged ketone.
Structural Characterization and Advanced Spectroscopic Analysis
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 3,4-dihydrophenanthrene-3,4-diol, offering unparalleled insight into its atomic framework.
One-Dimensional (1D) NMR (¹H, ¹³C) for Structural Connectivity
One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental in establishing the basic structural connectivity of the molecule.
In a study identifying metabolites of phenanthrene (B1679779) degradation by Pseudarthrobacter sp. L1SW, ¹H and ¹³C NMR spectra were acquired in DMSO-d6. sjtu.edu.cn For a related metabolite, the analysis revealed the presence of 15 aromatic methine signals. For instance, specific proton signals were observed at δH 6.37 (d, J= 4.6 Hz) for H-2 and δH 5.29 (d, J= 4.6 Hz) for H-3, which were correlated to their respective carbon signals at δC 110.7 (C-2) and δC 35.4 (C-3) through HSQC experiments. sjtu.edu.cn While this data is for a closely related compound, it demonstrates the level of detail achievable with 1D NMR in identifying specific proton and carbon environments within the phenanthrene framework.
Table 1: Representative ¹H and ¹³C NMR Data for a Phenanthrene Metabolite
| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| H-2 | 6.37 (d, J=4.6 Hz) | 110.7 |
| H-3 | 5.29 (d, J=4.6 Hz) | 35.4 |
| H-5 | 7.33 (d, J=8.6 Hz) | 126.1 |
| H-6 | 7.64 (m) | 126.6 |
| H-8 | 7.91 (d, J=8.1 Hz) | 127.7 |
| H-9 | 7.59 (d, J=6.9 Hz) | 126.8 |
| H-10 | 7.64 (m) | 123.9 |
| H-11 | 8.26 (dd, J=8.3 Hz) | 121.0 |
Data adapted from a study on a related phenanthrene metabolite. sjtu.edu.cn
Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, NOESY) for Elucidation and Conformation
To further refine the structure and determine the conformation of this compound, a variety of two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, providing definitive C-H attachments. sjtu.edu.cn
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and linking different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and preferred conformation of the diol group on the dihydrophenanthrene ring.
The comprehensive structural elucidation of phenanthrene derivatives often involves the combined application of these 2D NMR techniques to unambiguously assign all proton and carbon signals and to understand the three-dimensional arrangement of the atoms. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and formula of this compound and for analyzing its fragmentation patterns. The molecular formula of this compound is C₁₄H₁₂O₂. nih.gov Its molecular weight is 212.24 g/mol . nih.gov
In studies of phenanthrene biodegradation, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to identify metabolites. sjtu.edu.cnnih.gov For instance, in the analysis of phenanthrene degradation by Pseudarthrobacter sp. L1SW, LC-MS analysis in ESI(-) mode identified cis-3,4-dihydrophenanthrene-3,4-diol with an [M-H]⁻ ion at m/z 211.0428. sjtu.edu.cn Similarly, UPLC/MS analysis confirmed the presence of cis-3,4-dihydrophenanthrene-3,4-diol as an early-stage intermediate in the biodegradation of phenanthrene by Sphingobium yanoikuyae SJTF8. mdpi.com
GC-MS analysis provides characteristic mass fragmentation patterns that serve as a fingerprint for the compound. asm.org The analysis of these fragments helps to confirm the structure proposed by NMR and other spectroscopic methods.
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopic techniques are indispensable for determining the absolute configuration of chiral molecules like this compound.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for determining the stereochemistry of dihydrodiols formed during the microbial metabolism of polycyclic aromatic hydrocarbons. For example, CD spectra of phenanthrene trans-9,10-dihydrodiol and phenanthrene trans-3,4-dihydrodiol have been used to determine that the major enantiomers produced by certain fungi have a predominantly (R,R) configuration, indicating a high degree of stereoselectivity in the enzymatic reactions. researchgate.net
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) is a powerful extension of CD spectroscopy that provides detailed information about the stereochemical arrangement of a molecule. By comparing experimentally measured ECD spectra with those calculated for different possible stereoisomers, the absolute configuration of a chiral center can be unambiguously assigned. This method is crucial for definitively establishing the absolute stereochemistry of the hydroxyl groups at the C-3 and C-4 positions of this compound, such as identifying the specific enantiomer as (+)-cis-(3S,4R)-dihydrophenanthrene-3,4-diol or its corresponding enantiomer.
Vibrational Spectroscopy (Infrared - IR) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is expected to be characterized by the vibrational modes of its key functional groups: the hydroxyl (-OH) groups and the aromatic and aliphatic C-H bonds within its dihydrophenanthrene framework.
The key vibrational modes anticipated for this compound are:
O-H Stretching: The presence of the two hydroxyl groups will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding, which can occur both intramolecularly and intermolecularly.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations from the saturated portion of the dihydro-ring will absorb just below 3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will result in several sharp bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: The stretching vibration of the C-O bonds of the secondary alcohol groups is expected to cause a strong absorption in the 1000-1200 cm⁻¹ range.
Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are characteristic of the substitution pattern of the aromatic rings and typically appear in the 650-900 cm⁻¹ region.
A comparative analysis of the IR spectra of phenanthrene and its metabolites can reveal the introduction of these functional groups. oup.com For instance, the appearance of the strong O-H and C-O stretching bands would be a clear indication of the formation of the dihydrodiol from the parent phenanthrene molecule.
Table 1: Predicted Infrared Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
| O-H Stretch | 3200-3600 | Hydroxyl |
| Aromatic C-H Stretch | 3000-3100 | Aromatic C-H |
| Aliphatic C-H Stretch | <3000 | Aliphatic C-H |
| C=C Stretch | 1450-1600 | Aromatic Ring |
| C-O Stretch | 1000-1200 | Secondary Alcohol |
| Aromatic C-H Bend | 650-900 | Aromatic Ring |
X-ray Crystallography for Solid-State Structural Analysis and Stereochemistry
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information about bond lengths, bond angles, and stereochemistry. While a specific crystal structure for this compound has not been reported in the surveyed literature, the principles of X-ray diffraction would be instrumental in elucidating its solid-state conformation and the relative and absolute stereochemistry of its chiral centers at the C3 and C4 positions.
The metabolism of phenanthrene can lead to the formation of different stereoisomers of the 3,4-dihydrodiol, namely the cis and trans diastereomers. Each of these diastereomers can exist as a pair of enantiomers: (3R,4S)- and (3S,4R)- for the cis-diol, and (3R,4R)- and (3S,4S)- for the trans-diol. nih.govnih.gov The determination of the exact stereochemistry is crucial as different stereoisomers can exhibit different biological activities.
X-ray diffraction analysis of a single crystal of a specific stereoisomer of this compound would provide the following key information:
Molecular Conformation: The precise arrangement of the atoms in the molecule, including the conformation of the partially saturated ring.
Stereochemistry: The relative configuration of the hydroxyl groups (either cis or trans) and, through anomalous dispersion methods, the absolute configuration of the chiral centers.
Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing details about hydrogen bonding and other non-covalent interactions that stabilize the crystal structure.
In the absence of a specific crystal structure for the title compound, data from the parent molecule, phenanthrene, can provide a reference for the core aromatic framework. The crystal structure of phenanthrene has been determined, revealing a planar arrangement of the three fused benzene (B151609) rings. psgcas.ac.in The addition of the two hydroxyl groups and the saturation of the C3-C4 bond in this compound would introduce non-planarity into this region of the molecule.
Table 2: Hypothetical Crystallographic Data for a Stereoisomer of this compound (Illustrative)
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
| Z | 4 |
Note: This table is purely illustrative and does not represent actual experimental data.
Conformational Analysis in Solution and Solid States
The biological activity and reactivity of this compound are intrinsically linked to its three-dimensional shape, which is dictated by its conformational preferences in different environments.
In the solid state, the conformation is fixed within the crystal lattice and can be precisely determined by X-ray crystallography, as discussed in the previous section. The conformation would reveal the specific puckering of the dihydro-ring and the orientation of the two hydroxyl groups, which can be either axial or equatorial-like.
In solution, the molecule is more flexible, and a conformational equilibrium may exist. The preferred conformation in solution is influenced by a balance of steric and electronic factors. For the dihydrophenanthrene ring system, which contains a partially saturated six-membered ring fused to an aromatic system, the ring can adopt a half-chair or a distorted boat conformation.
The orientation of the two hydroxyl groups is a critical aspect of the conformational analysis. In the trans-diol, one hydroxyl group would likely be in a pseudo-axial position and the other in a pseudo-equatorial position to minimize steric hindrance. In the cis-diol, both hydroxyl groups could be either pseudo-axial or pseudo-equatorial. The equilibrium between these conformers would depend on the solvent and temperature. Intramolecular hydrogen bonding between the two hydroxyl groups in the cis-isomer could favor a conformation where they are in close proximity.
Studies on the conformational analysis of related perhydrophenanthrenes indicate that the fusion of the cyclohexane (B81311) rings in a non-linear fashion leads to a variety of possible stereoisomers and complex conformational equilibria. The "bay-region" in phenanthrene, where the 4- and 5-positions are located, introduces significant steric strain, which influences the conformation of adjacent rings. For this compound, the hydroxyl groups are located in this sterically hindered bay-region, which would have a profound impact on its preferred conformation.
The determination of the absolute configuration of phenanthrene dihydrodiol metabolites has been successfully achieved using circular dichroism (CD) spectroscopy, which is highly sensitive to the stereochemistry of chiral molecules in solution. nih.govnih.gov The sign of the Cotton effect in the CD spectrum can be correlated with the absolute configuration of the enantiomers. For example, studies on the metabolism of phenanthrene by fungi have shown that different species can produce different enantiomers of the trans-3,4-dihydrodiol, which were identified by their distinct CD spectra. nih.govnih.gov
Metabolic Pathways and Biotransformation Studies
Microbial Degradation of Phenanthrene (B1679779) and Formation of 3,4-Dihydrophenanthrene-3,4-diol
Microorganisms have evolved sophisticated enzymatic systems to utilize PAHs like phenanthrene as a source of carbon and energy. The initial and rate-limiting step in this process is the introduction of hydroxyl groups into the aromatic ring system, leading to the formation of dihydrodiols.
Initial Dioxygenation Mechanisms (e.g., at C-3,4 and C-1,2 positions)
The aerobic bacterial degradation of phenanthrene typically commences with a dioxygenase-catalyzed attack on the aromatic nucleus. asm.org This enzymatic reaction incorporates both atoms of molecular oxygen into the phenanthrene molecule, resulting in the formation of cis-dihydrodiols. asm.orgnih.gov The primary sites of this initial dioxygenation are the C-3,4 and C-1,2 positions, leading to the formation of cis-3,4-dihydroxy-3,4-dihydrophenanthrene and cis-1,2-dihydroxy-1,2-dihydrophenanthrene, respectively. nih.govnih.gov While both isomers are formed, the predominant product in many bacterial species is cis-3,4-dihydroxy-3,4-dihydrophenanthrene. nih.govresearchgate.net Some bacteria also exhibit dioxygenase activity at the C-9,10 (K-region) position, though this is generally a more common pathway in Gram-positive bacteria. nih.govnih.gov
The initial attack at different carbon positions leads to distinct downstream metabolic pathways. For instance, dioxygenation at the 3,4-position is a key step in the pathway that ultimately leads to the formation of 1-hydroxy-2-naphthoic acid. asm.orgresearchgate.net
Role of Dioxygenase Enzymes in Regio- and Stereoselectivity
The regio- and stereoselectivity of the initial dioxygenation are determined by the specific dioxygenase enzymes possessed by the microbial strain. These multi-component enzyme systems, often referred to as ring-hydroxylating dioxygenases (RHDs), exhibit remarkable specificity in their action. For example, the dioxygenase from some Pseudomonas species preferentially attacks the C-3 and C-4 positions of phenanthrene, yielding (+)-(3S,4R)-cis-3,4-dihydroxy-3,4-dihydrophenanthrene. asm.org
The genetic organization of the genes encoding these dioxygenases can vary among different bacterial genera. In some organisms, these genes are part of well-defined operons, such as the nah-like operons in some Pseudomonas species, which are involved in naphthalene (B1677914) and phenanthrene degradation. nih.gov The diversity and specificity of these enzymes are crucial for the broad range of PAHs that can be degraded by different microbial communities.
Subsequent Dehydrogenation to Aromatic Diols catalyzed by Dihydrodiol Dehydrogenases
Following the initial dioxygenation, the resulting cis-dihydrodiol is oxidized by a NAD(P)+-dependent cis-dihydrodiol dehydrogenase to the corresponding catechol, in this case, 3,4-dihydroxyphenanthrene. asm.orgnih.gov This dehydrogenation step is essential for the subsequent ring cleavage and further metabolism of the phenanthrene molecule.
Downstream Catabolic Pathways (e.g., meta-cleavage, ortho-cleavage, phthalate (B1215562) pathway, salicylate (B1505791) pathway)
Once 3,4-dihydroxyphenanthrene is formed, the aromatic ring is susceptible to cleavage by dioxygenases. There are two primary ring-fission strategies: meta-cleavage and ortho-cleavage.
In the meta-cleavage pathway, the bond adjacent to the two hydroxyl groups is broken, leading to the formation of 1-hydroxy-2-naphthoic acid. asm.orgnih.gov This intermediate can then be further metabolized through different routes. One major pathway involves the conversion of 1-hydroxy-2-naphthoic acid to 1,2-dihydroxynaphthalene, which then enters the naphthalene degradation pathway, eventually forming salicylate. ethz.ch
Alternatively, the ortho-cleavage pathway breaks the bond between the two hydroxyl groups. The degradation of 1-hydroxy-2-naphthoic acid via an ortho-cleavage dioxygenase can lead to the formation of intermediates that enter the phthalate pathway. asm.orgresearchgate.netethz.ch Phthalic acid can then be further catabolized to intermediates of the tricarboxylic acid (TCA) cycle. nih.gov In some cases, both meta- and ortho-cleavage pathways for phenanthrene-derived diols can coexist within the same organism. nih.govresearchgate.net
Characterization of Key Microbial Species and Enzyme Systems (e.g., Sphingobium, Mycobacterium, Burkholderia)
A diverse range of bacterial genera have been identified for their ability to degrade phenanthrene.
Sphingobium : Strains of Sphingobium (formerly Sphingomonas) are well-known for their extensive catabolic capabilities towards PAHs. nih.gov For example, Sphingobium yanoikuyae has been shown to efficiently degrade phenanthrene, with cis-3,4-dihydrophenanthrene-3,4-diol identified as the initial intermediate. nih.gov
Mycobacterium : Species of Mycobacterium are also potent degraders of PAHs. nih.gov Mycobacterium sp. strain PYR-1, for instance, can metabolize phenanthrene through multiple pathways, including attack at the C-3,4 positions to form the corresponding cis-dihydrodiol. asm.org This strain can further metabolize the resulting intermediates via a phthalate pathway. asm.orgnih.gov
Burkholderia : Burkholderia species are another group of bacteria capable of phenanthrene degradation. Burkholderia sp. C3 has been shown to initiate degradation through both 1,2- and 3,4-dioxygenation. researchgate.net
The table below summarizes the key microbial players and their roles in phenanthrene degradation.
| Microbial Genus | Key Enzyme Systems | Initial Attack Position(s) | Primary Downstream Pathway(s) |
| Sphingobium | Ring-hydroxylating dioxygenases, Dihydrodiol dehydrogenases | C-3,4 | Salicylate and Phthalate pathways |
| Mycobacterium | Dioxygenases | C-3,4, C-9,10 | Phthalate pathway |
| Burkholderia | Dioxygenases | C-1,2, C-3,4 | Meta- and Ortho-cleavage pathways |
| Pseudomonas | Dioxygenases (e.g., nah-like) | C-3,4 | Salicylate and Phthalate pathways |
| Stenotrophomonas | Dioxygenases | C-1,2, C-3,4, C-9,10 | Meta- and Ortho-cleavage pathways |
Mammalian Metabolic Pathways Involving Dihydrophenanthrene Diols
In mammalian systems, the metabolism of phenanthrene is not for energy production but rather a detoxification process mediated primarily by the cytochrome P450 monooxygenase system. This system catalyzes the formation of arene oxides, which are then hydrated by epoxide hydrolase to form trans-dihydrodiols. nih.gov This is a key distinction from the cis-dihydrodiols formed by bacterial dioxygenases.
The formation of various dihydrodiol isomers, including phenanthrene-3,4-diol, occurs in mammalian tissues, particularly the liver. nih.govresearchgate.net These dihydrodiols can be further metabolized to form diol epoxides, which are highly reactive and can bind to cellular macromolecules like DNA, a process associated with the carcinogenicity of some PAHs. researchgate.net While phenanthrene itself is not considered a potent carcinogen, it serves as a model compound for understanding the metabolic activation of more carcinogenic PAHs that possess a similar "bay-region" structure. ethz.ch The absolute configurations of the phenanthrene metabolites in mammalian systems have been a subject of study to understand the stereospecificity of the enzymes involved. nih.gov
Cytochrome P450-Mediated Oxidation Pathways
The initial and rate-limiting step in the metabolism of phenanthrene is its oxidation by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These enzymes are responsible for the biotransformation of a wide array of foreign compounds. nih.gov In the case of phenanthrene, CYP enzymes catalyze the formation of arene oxides at different positions on the molecule. researchgate.net
The total turnover of phenanthrene by CYP-mediated transformation in humans follows the order: CYP1B1 > CYP1A1 > CYP1A2 >> CYP2E1. nih.gov Notably, human CYP1B1, which is expressed in extrahepatic tissues like the lungs, kidneys, and intestines, shows significant metabolic activity towards phenanthrene, comparable to that of CYP1A1 and CYP1A2. nih.gov In contrast, mouse CYP1B1 does not activate phenanthrene. nih.gov Studies have shown that in human liver microsomes, the formation of phenanthrene dihydrodiols is primarily mediated by CYP1A2. nih.gov The involvement of CYP1A2 in phenanthrene bioactivation has also been confirmed in in vivo studies with CYP1A2 knockout mice. nih.gov
The oxidation can occur at the 1,2-, 3,4-, or 9,10- positions of the phenanthrene molecule, leading to the corresponding phenanthrene epoxides. These epoxides are highly reactive intermediates.
Formation of Dihydrodiol and Tetraol Metabolites
The phenanthrene epoxides formed by CYP-mediated oxidation can undergo further enzymatic transformation. Microsomal epoxide hydrolase (EPHX1) plays a crucial role in hydrating the epoxide ring to form trans-dihydrodiols. researchgate.net For instance, phenanthrene-3,4-oxide (B126115) is converted to phenanthrene-3,4-dihydrodiol. nih.gov
These dihydrodiols are not the final metabolic products. They can be further oxidized by CYP enzymes to form diol epoxides. researchgate.netnih.gov For example, phenanthrene-3,4-dihydrodiol can be metabolized to a bay-region diol epoxide, a reactive species. researchgate.net
The diol epoxides can then be hydrolyzed to form tetraols. researchgate.netresearchgate.net A key metabolite in this pathway is r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (trans, anti-PheT), which is formed from the diol epoxide pathway and is considered a biomarker of uptake and metabolic activation of PAHs. aacrjournals.orgumn.edu
Stereochemical Preferences in Mammalian Biotransformation
The enzymatic reactions involved in phenanthrene metabolism often exhibit stereoselectivity, meaning that one stereoisomer of a metabolite is preferentially formed over another.
For instance, the metabolism of benzo[c]phenanthrene (B127203), a related PAH, by rat liver microsomes shows stereoselective formation of its dihydrodiol metabolites. The percentage of the 3R,4R enantiomer of trans-3,4-dihydrodiol varies depending on the inducing agent for the microsomal enzymes. nih.gov For benzo[c]phenanthrene, the major enantiomer of the 3,4-epoxide metabolite is enriched in the 3S,4R form. nih.gov
Similarly, the metabolism of the enantiomers of trans-3,4-dihydroxy-3,4-dihydrobenzo[c]phenanthrene by rat and mouse liver microsomes is highly stereoselective, leading to different diastereomers of diol epoxides and bis-dihydrodiols. nih.gov In rodent embryo cell cultures, the metabolic activation of benzo[c]phenanthrene to diol-epoxides that bind to DNA also occurs with high stereospecificity. nih.gov
Metabolite Identification as Biomarkers in Environmental Exposure Studies
The metabolites of phenanthrene, including its dihydrodiols and tetraols, are valuable biomarkers for assessing human exposure to PAHs from various environmental sources. nih.govresearchgate.net Urinary metabolites are commonly used for this purpose due to their non-invasive collection. researchgate.netbmj.com
Hydroxyphenanthrenes (OHPHE) and phenanthrene dihydrodiols (PHED) have been identified as reliable biomarkers for PAH exposure. researchgate.net Studies have shown a significant correlation between airborne phenanthrene exposure and the urinary concentrations of OHPHE and PHED. researchgate.net For example, in one study, a doubling of airborne phenanthrene exposure resulted in a 1.57-fold increase in urinary PHED. researchgate.net
Phenanthrene-tetrols (PHET), which are hydrolysis products of phenanthrene-hemoglobin adducts, have been explored as biomarkers for longer-term exposure (weeks to months) to PAHs, as they persist in the body for the lifespan of hemoglobin (approximately 120 days). rsc.org Urinary trans, anti-PheT has also been shown to be an effective biomarker for the uptake and metabolic activation of PAHs, with levels comparable to the commonly used biomarker 1-hydroxypyrene. aacrjournals.orgnih.gov
The table below summarizes key phenanthrene metabolites used as biomarkers and their significance.
| Metabolite | Matrix | Significance as a Biomarker |
| Hydroxyphenanthrenes (OHPHE) | Urine | Indicator of recent PAH exposure. researchgate.net |
| Phenanthrene Dihydrodiols (PHED) | Urine | Indicator of recent PAH exposure and metabolic activation. researchgate.net |
| Phenanthrene-tetrols (PHET) | Blood (Hemoglobin Adducts), Urine, Plasma | Indicator of longer-term PAH exposure. rsc.org |
| r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (trans, anti-PheT) | Urine | Biomarker of uptake and metabolic activation of PAHs. aacrjournals.orgnih.gov |
| Unmetabolized Phenanthrene | Urine | Promising surrogate for occupational exposure to PAH mixtures. bmj.comnih.gov |
| Phenanthrene-2-carboxylic acid (2-PHECA) | Urine | Potential biomarker for exposure to methylated PAHs. acs.org |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in understanding the intrinsic properties of 3,4-dihydrophenanthrene-3,4-diol.
Density Functional Theory (DFT) has become a standard method for studying the electronic structure of polycyclic aromatic hydrocarbon (PAH) metabolites. For this compound, DFT calculations can be employed to determine optimized molecular geometries, electronic energies, and the distribution of electron density. These calculations are crucial for understanding the molecule's stability and reactivity. For instance, DFT has been used to study the structures of various phenanthrene (B1679779) derivatives, providing insights into their electronic properties. academie-sciences.fr Theoretical studies on the metabolic activation of PAHs often use quantum chemistry to generate electrostatic molecular potential contour maps, which can predict the positions of epoxide formation and the propensity to form dihydrodiols. nih.gov
Time-dependent DFT (TD-DFT) can be applied to calculate the electronic spectra of related hydrogenated and protonated PAH molecules, which has implications for understanding their spectroscopic properties. rsc.org While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles and applications of DFT to similar PAH dihydrodiols are well-established.
Table 1: Representative DFT Functionals and Basis Sets for PAH Metabolite Calculations
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d) | Geometry optimization |
| wB97X-D | 6-31G(d) | Geometry optimization |
| M06-2X | 6-31G(d) | Geometry optimization |
| WP04 | 6-311++G(2d,p) | NMR chemical shift prediction |
This table is illustrative of common methods used for similar molecules and does not represent specific calculations on this compound from a single source.
Computational methods are increasingly used to predict spectroscopic properties, which aids in the identification and characterization of molecules. For this compound, predicting its Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD) spectra can be particularly valuable.
Recent advancements in machine learning and deep learning algorithms have significantly improved the accuracy of ¹H NMR chemical shift prediction for small molecules. nih.gov Programs like PROSPRE can predict chemical shifts in various solvents with high accuracy, which would be applicable to this compound. nih.gov For more rigorous predictions, a workflow involving a conformational search followed by geometry optimization and NMR shift calculation at a suitable level of theory (e.g., WP04/6-311++G(2d,p) with a PCM solvent model) can be employed. github.io While experimental NMR data for phenanthrene and its derivatives are available, the computational prediction of spectra for metabolites like the 3,4-diol can help in their unambiguous identification from complex biological mixtures. nih.govresearchgate.net
ECD spectroscopy is crucial for determining the absolute configuration of chiral molecules. The enantiomers of trans-3,4-dihydrophenanthrene-3,4-diol, (3R,4R) and (3S,4S), would have mirror-image ECD spectra. Theoretical calculation of ECD spectra using TD-DFT allows for the comparison of predicted and experimental spectra to assign the absolute stereochemistry. This technique has been applied to determine the enantiomeric composition of dihydrodiols produced from phenanthrene by fungal metabolism. nih.gov
The three-dimensional structure and conformational flexibility of this compound are critical to its biological activity and interactions. The hydroxyl groups can exist in different orientations, leading to various conformers. The two primary diastereomers are the cis and trans forms, with the hydroxyl groups on the same or opposite sides of the ring, respectively.
Within the trans-diol, the two hydroxyl groups can be either pseudo-axial or pseudo-equatorial. Computational methods can be used to calculate the relative energies of these different conformers. Molecular mechanics methods, such as MM2, have been used to perform energy minimization for related PAH trans-dihydrodiols, revealing twists in the structures. nih.gov For more accurate energetics, DFT calculations are employed. Understanding the predominant conformation in solution is key, as this is the form that will interact with enzymes. The steric interactions in the "bay region" of phenanthrene derivatives have been shown through X-ray crystallography and computer modeling to cause significant molecular distortions, which can influence their biological activity. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a dynamic picture of how this compound might interact with biological macromolecules, such as enzymes.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme's active site. For this compound, docking studies can elucidate how it fits into the active site of metabolizing enzymes like dihydrodiol dehydrogenase.
For example, docking studies have been performed on other PAH trans-dihydrodiols with dihydrodiol dehydrogenase (AKR1C9), revealing how the stereoisomers are oriented within the active site. nih.gov Such studies can explain the observed stereospecificity of the enzyme. Similar docking simulations could be performed for the enantiomers of this compound to predict their binding modes and affinities. Molecular docking studies have also been conducted on other phenanthrene derivatives to investigate their potential as cytotoxic agents by evaluating their binding to various cancer-related proteins. academie-sciences.fr These studies typically report binding energies, which indicate the strength of the interaction.
Table 2: Illustrative Data from a Hypothetical Docking Study of this compound Enantiomers with a Dihydrodiol Dehydrogenase
| Enantiomer | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| (3R,4R)-diol | -8.5 | Tyr55, His117, Ser129 |
| (3S,4S)-diol | -7.2 | Tyr55, Val268 |
This table is for illustrative purposes only and does not represent actual published data for this specific interaction.
The metabolism of phenanthrene can lead to the formation of different dihydrodiol isomers (e.g., 1,2-diol, 3,4-diol, 9,10-diol), a phenomenon known as regioselectivity. Furthermore, these diols can be formed as different stereoisomers, demonstrating stereoselectivity. Computational studies can help to explain the basis for these selectivities.
Quantum chemical studies can be used to investigate the initial metabolic activation of phenanthrene, predicting the most likely sites for epoxidation, which is the first step in forming a dihydrodiol. nih.gov The regioselectivity observed in the metabolism of phenanthrene by different organisms, such as fungi and bacteria, has been documented experimentally. nih.govnih.gov For instance, the fungus Phanerochaete chrysosporium produces the optically pure (3R,4R)-trans-3,4-dihydrodiol from phenanthrene. nih.gov
Molecular dynamics (MD) simulations can provide a more detailed understanding of the enzyme-substrate interactions over time, which can be crucial for explaining the observed selectivities. By simulating the enzyme with different potential precursors to the diols, researchers can analyze the stability of the intermediates and the energy barriers for different reaction pathways, thus providing a rationale for why a particular regio- and stereoisomer is preferentially formed. Enhanced sampling MD simulations have been used to successfully predict the binding modes and effects of ligands on other complex biological molecules. rsc.org
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms involving polycyclic aromatic hydrocarbons (PAHs) and their metabolites. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies applied to closely related phenanthrene derivatives and other PAHs provide a clear framework for how such investigations would be conducted. These studies offer significant insights into the metabolic activation pathways, the role of enzymes, and the reactivity of key intermediates.
Theoretical investigations, primarily employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving phenanthrene and its diols. For instance, DFT studies have been used to explore the degradation of phenanthrene initiated by hydroxyl radicals. Such calculations can determine the activation energies for various reaction pathways, helping to identify the most energetically favorable routes. In a study on phenanthrene degradation by two OH radicals, DFT calculations were used to determine the activation energies for different proposed reaction pathways, thereby elucidating the mechanism of its initial breakdown.
Furthermore, computational modeling is crucial in understanding the enzymatic reactions that lead to the formation and further metabolism of diol derivatives. Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the interaction of phenanthrene and its metabolites, including this compound, with the active sites of enzymes like cytochrome P450 and dioxygenases.
A study on the metabolism of phenanthrene in Panicum miliaceum utilized computational analysis to investigate a dioxygenase enzyme. nih.gov This research involved identifying intermediate degradation compounds and proposing a phytodegradation pathway. nih.gov Bioinformatics analysis and molecular docking affirmed the direct interaction between the dioxygenase-like protein and phenanthrene, providing insights into the degradation mechanism. nih.gov
The table below summarizes key findings from computational studies on phenanthrene and related compounds, which are analogous to the types of investigations applicable to this compound.
| Compound/System | Computational Method | Key Findings |
| Phenanthrene + OH radicals | DFT | Calculation of activation energies for different degradation pathways. |
| Phenanthrene + Dioxygenase | Molecular Docking, Bioinformatics | Identification of direct interaction and elucidation of the phytodegradation pathway. nih.gov |
| Benzo[c]phenanthrene (B127203) | Chiral stationary-phase HPLC, Circular Dichroism | Determination of enantiomeric composition of the trans-3,4-dihydrodiol metabolite. |
These computational approaches are essential for predicting the stereoselectivity of enzymatic reactions. For example, studies on the metabolism of benzo[c]phenanthrene have shown that the enantiomeric composition of the resulting trans-3,4-dihydrodiol is highly dependent on the specific cytochrome P450 isoenzymes involved. Computational models can help explain these stereochemical outcomes by analyzing the substrate's fit and orientation within the enzyme's active site.
Applications As Chiral Building Blocks and Synthetic Intermediates
Precursors in the Stereoselective Synthesis of Complex Organic Molecules
The utility of a chiral molecule as a building block is fundamentally dependent on its availability in an optically pure form. The synthesis of enantiomerically pure cis- and trans-3,4-dihydrophenanthrene-3,4-diols has been a subject of significant research, as these compounds serve as key precursors to more complex structures. A notable approach to obtaining these chiral diols involves the resolution of diastereomeric intermediates and subsequent stereospecific transformations.
A key strategy for the preparation of optically pure 3,4-dihydrophenanthrene-3,4-diols involves the use of a chiral auxiliary. For instance, the reaction of 3,4-dihydrophenanthrene (B14658043) with a brominating agent in the presence of a chiral alcohol, such as (-)-menthol, can lead to the formation of diastereomeric bromo-ether derivatives. These diastereomers can then be separated by chromatographic techniques. Subsequent chemical manipulation of the separated diastereomers allows for the isolation of enantiomerically pure epoxides, which are versatile intermediates.
The acid-catalyzed hydrolysis of these optically pure epoxides can proceed with high stereoselectivity, yielding the corresponding cis- and trans-diols. The regioselectivity of the epoxide opening is a critical factor in determining the final stereochemistry of the diol. Through such carefully designed synthetic sequences, specific enantiomers of 3,4-dihydrophenanthrene-3,4-diol can be accessed, paving the way for their use in the stereoselective synthesis of more intricate molecular architectures.
Table 1: Key Intermediates in the Synthesis of Optically Pure 3,4-Dihydrophenanthrene-3,4-diols
| Intermediate | Description | Role in Synthesis |
| Diastereomeric bromo-menthyloxyacetoxy-tetrahydrophenanthrenes | Diastereomers formed by the reaction of phenanthrene (B1679779) with a bromine source and a chiral auxiliary. | Allows for the separation of enantiomeric pathways. |
| Optically pure tetrahydro-3,4-epoxide | A chiral epoxide intermediate formed from the resolved diastereomer. | A key precursor that undergoes stereospecific ring-opening. |
| (+)-trans-3,4-Dihydroxy-1,2,3,4-tetrahydrophenanthrene | The resulting trans-diol from the hydrolysis of the epoxide. | A target chiral building block. |
| (–)-cis-3,4-Dihydroxy-1,2,3,4-tetrahydrophenanthrene | The resulting cis-diol from the hydrolysis of the epoxide. | A target chiral building block. |
Utility in the Construction of Axially Chiral Compounds and Ligands
While the direct application of this compound in the synthesis of axially chiral compounds is not extensively documented in readily available literature, its rigid, chiral scaffold makes it a highly promising candidate for such endeavors. Axially chiral biaryl compounds are of immense importance as ligands in asymmetric catalysis. The defined stereochemistry of the diol could be exploited to control the atropisomerism of a biaryl system constructed from it.
The hydroxyl groups of this compound could serve as handles for the introduction of phosphine (B1218219) or other coordinating groups, leading to the formation of novel bidentate or polydentate chiral ligands. The conformational rigidity of the phenanthrene backbone would be a key feature of such ligands, potentially leading to high levels of enantioselectivity in metal-catalyzed reactions. The synthesis of such ligands would likely involve the conversion of the diol to a diamine or a related functional group that can be further elaborated.
Development of Novel Catalytic and Asymmetric Methodologies
The development of new catalytic and asymmetric methodologies often relies on the availability of novel chiral ligands and auxiliaries. The unique stereochemical and conformational properties of this compound and its derivatives suggest their potential in this area. As a chiral auxiliary, the diol could be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which it can be cleaved and recovered.
Furthermore, the diol itself, or more likely metal complexes derived from ligands based on its scaffold, could function as catalysts for a variety of asymmetric transformations. The well-defined chiral environment provided by the diol could enable highly enantioselective reactions such as reductions, oxidations, or carbon-carbon bond-forming reactions. Research in this direction would involve the synthesis of various derivatives of the diol and the evaluation of their catalytic activity and stereoselectivity in a range of benchmark reactions. The exploration of this compound and its derivatives in the realm of asymmetric catalysis holds considerable promise for the discovery of new and efficient synthetic methods.
Natural Occurrence and Biosynthesis
Isolation and Identification from Natural Sources (e.g., Orchids, Traditional Medicinal Plants)
The Orchidaceae family is a rich reservoir of dihydrophenanthrene derivatives. Phytochemical investigations have led to the isolation and characterization of numerous such compounds from various orchid genera. For instance, several new dihydrophenanthrene derivatives have been recently isolated from the aerial parts of Cymbidium ensifolium. mdpi.comnih.gov Similarly, the epiphytic orchid Cymbidium finlaysonianum has yielded a new dihydrophenanthrene, 1-(4-hydroxybenzyl)-4,6-dimethoxy-9,10-dihydrophenanthrene-2,7-diol, along with other known phenanthrene (B1679779) derivatives. nih.gov
The genus Dendrobium is another prominent source of these compounds. Studies on Dendrobium virgineum have resulted in the isolation of two new and seven known phenanthrene derivatives, including 2-methoxy-9,10-dihydrophenanthrene-4,5-diol. nih.gov
Beyond the orchid family, dihydrophenanthrenes have also been found in traditional medicinal plants. For example, fresh rhizomes of Dioscorea communis (L.), a plant used in Algerian folk medicine, have been shown to contain two dihydrophenanthrene derivatives. tandfonline.comtandfonline.comnih.gov
The following table summarizes some of the dihydrophenanthrene derivatives isolated from natural sources:
| Compound Name | Natural Source | Reference(s) |
| Cymensifin A, B, and C | Cymbidium ensifolium | mdpi.comnih.gov |
| 1-(4-Hydroxybenzyl)-4,6-dimethoxy-9,10-dihydrophenanthrene-2,7-diol | Cymbidium finlaysonianum | nih.gov |
| 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol | Dendrobium virgineum | nih.gov |
| Dihydrophenanthrene derivatives | Dioscorea communis | tandfonline.comtandfonline.comnih.gov |
Proposed Biosynthetic Pathways of Dihydrophenanthrene Diols in Biological Systems
The biosynthesis of dihydrophenanthrenes in plants, particularly in orchids, is believed to follow the phenylpropanoid pathway. nih.govnih.govfrontiersin.org This pathway starts with the amino acid L-phenylalanine.
Research on orchid phytoalexins, which are antimicrobial compounds produced by plants in response to stress or infection, has provided significant insights into the biosynthesis of 9,10-dihydrophenanthrenes. nih.gov The proposed pathway involves the following key steps:
Deamination of L-phenylalanine: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the removal of an amino group from L-phenylalanine to form cinnamic acid.
Hydroxylation and Reduction: Cinnamic acid then undergoes a series of hydroxylation and reduction reactions to form dihydro-m-coumaric acid. This compound has been identified as a key intermediate in the biosynthesis of dihydrophenanthrenes in orchids. nih.gov
Formation of a Dihydrostilbene Intermediate: Dihydro-m-coumaric acid is then activated to its coenzyme A (CoA) ester. A crucial step involves the condensation of dihydro-m-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by a stilbene (B7821643) synthase (STS) enzyme. This reaction leads to the formation of a dihydrostilbene, specifically 3,3',5-trihydroxybibenzyl. nih.gov
Oxidative Cyclization: The final step is the intramolecular oxidative coupling of the dihydrostilbene intermediate to form the dihydrophenanthrene skeleton. This cyclization is thought to be catalyzed by peroxidase or laccase enzymes.
The general biosynthetic pathway can be summarized as follows:
L-Phenylalanine → Cinnamic Acid → Dihydro-m-coumaric acid → Dihydro-m-coumaroyl-CoA + 3 Malonyl-CoA → 3,3',5-Trihydroxybibenzyl (a dihydrostilbene) → Dihydrophenanthrene skeleton
The diverse array of dihydrophenanthrene derivatives found in nature arises from further modifications of the basic dihydrophenanthrene core, such as hydroxylation, methoxylation, and glycosylation, which are catalyzed by various tailoring enzymes. beilstein-journals.orgbeilstein-journals.org
Q & A
Q. Methodological Insight
- Conduct comparative metabolomics using stable isotope probing (SIP) with -phenanthrene.
- Analyze intermediate profiles via LC-HRMS: bacterial systems will show 3,4-diol and 1-hydroxy-2-naphthoic acid, while fungal systems produce diphenic acid .
What analytical techniques are optimal for quantifying this compound in environmental samples?
Q. Basic Research Focus
- HPLC-UV/FLD : Effective for high sensitivity, with C18 columns and methanol/water gradients (LOD: ~0.1 µg/L) .
- GC-MS : Requires derivatization (e.g., silylation) for volatility but offers structural confirmation via fragmentation patterns .
- NMR : Useful for stereochemical confirmation of the cis-diol configuration .
Q. Advanced Research Focus
- LC-QTOF-MS : Enables non-targeted screening and isotopic pattern matching for degraded byproducts in complex matrices.
- Synchrotron-based XAS : Probes metal-diol interactions in co-contaminated environments .
How does the presence of heavy metals influence the stability and degradation kinetics of this compound?
Advanced Research Focus
Heavy metals (e.g., Cu, Cd) can inhibit or enhance degradation depending on concentration and bacterial tolerance. S. yanoikuyae SJTF8 degrades phenanthrene efficiently even with 10 ppm Cu, likely due to plasmid-encoded resistance genes .
Q. Experimental Design
- Use microcosm assays with varying metal concentrations (0–50 ppm).
- Measure diol accumulation via kinetic modeling (e.g., Michaelis-Menten plots with/without metals).
- Transcriptomics (RNA-seq) can identify metal-stress-responsive genes (e.g., efflux pumps, chaperones) .
What enzymatic mechanisms drive the dehydrogenation of this compound to 3,4-dihydroxyphenanthrene?
Advanced Research Focus
The enzyme cis-3,4-dihydrophenanthrene-3,4-diol dehydrogenase (EC 1.3.1.49) catalyzes this reaction, likely via NAD-dependent oxidation .
Q. Methodological Insight
- Purify the dehydrogenase from S. yanoikuyae SJTF8 using affinity chromatography (His-tagged recombinant protein).
- Characterize kinetics: Measure and using spectrophotometric NADH production assays .
- Structural analysis: X-ray crystallography or cryo-EM to resolve active-site residues involved in substrate binding.
Are there contradictions in reported degradation efficiencies of this compound across studies?
Data Contradiction Analysis
Discrepancies arise from:
- Microbial Strain Variability : Pseudomonas vs. Sphingobium strains differ in plasmid-encoded degradation pathways .
- Environmental Conditions : pH, temperature, and co-contaminants alter enzyme activity and diol stability .
- Analytical Bias : Derivatization losses in GC-MS vs. underdetection in HPLC .
Q. Resolution Strategy
- Standardize protocols (e.g., ISO 11348 for biodegradation assays).
- Cross-validate results using multiple techniques (e.g., HPLC + -radiolabeling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
